Methyl 2-ethylpyrimidine-5-carboxylate
Overview
Description
Methyl 2-ethylpyrimidine-5-carboxylate: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 2-ethylpyrimidine-5-carboxylate typically begins with readily available starting materials such as ethyl acetoacetate and guanidine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-ethylpyrimidine-5-carboxylate can undergo oxidation reactions to form corresponding pyrimidine N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: Methyl 2-ethylpyrimidine-5-carboxylate is used as a ligand in coordination chemistry for the development of new catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: Some studies have explored its derivatives for their anticancer properties, particularly in inhibiting specific cancer cell lines.
Industry:
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 2-ethylpyrimidine-5-carboxylate and its derivatives involves interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids in bacteria, leading to cell death. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 2-methylpyrimidine-5-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-ethylpyrimidine-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-ethylpyridine-5-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness: Methyl 2-ethylpyrimidine-5-carboxylate is unique due to the presence of both an ethyl group and a pyrimidine ring, which confer specific chemical and biological properties. Its derivatives have shown promising results in various scientific research applications, making it a compound of significant interest.
Properties
IUPAC Name |
methyl 2-ethylpyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-7-9-4-6(5-10-7)8(11)12-2/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRYXXZXEINBLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.